4-Iodo-2-(trifluoromethyl)benzoic acid

Descripción general

Descripción

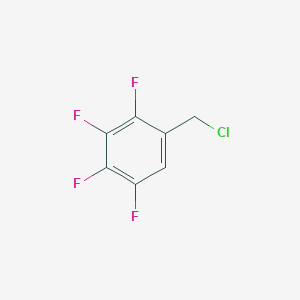

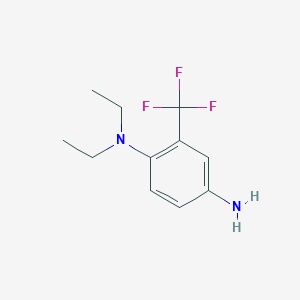

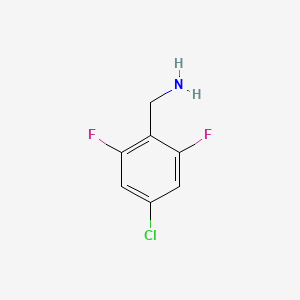

4-Iodo-2-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 954815-11-3 . It has a molecular weight of 316.02 . The IUPAC name for this compound is 4-iodo-2-(trifluoromethyl)benzoic acid .

Molecular Structure Analysis

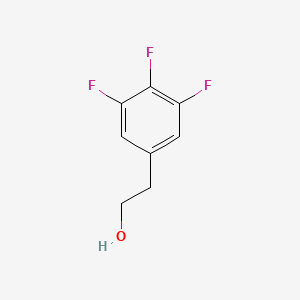

The InChI code for 4-Iodo-2-(trifluoromethyl)benzoic acid is 1S/C8H4F3IO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

4-Iodo-2-(trifluoromethyl)benzoic acid is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of 1,3,4-Oxadiazole Derivatives

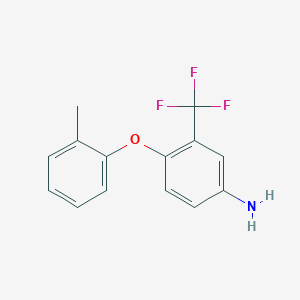

4-Iodo-2-(trifluoromethyl)benzoic acid is utilized in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety. These derivatives are of interest due to their potential pharmacological activities .

Investigation of Ligand Binding with Chaperones

This compound is also used in research to investigate the binding of 2-pyridinone and amino acid derivatives with chaperones PapD and FimC. Surface plasmon resonance and ^1HNMR spectroscopy are employed in these studies to understand the interaction mechanisms .

Synthesis of Salicylanilide Esters

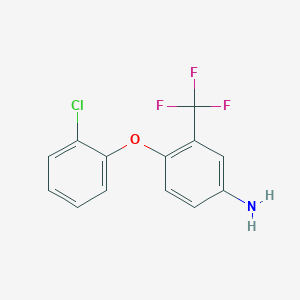

Salicylanilide esters with 4-Iodo-2-(trifluoromethyl)benzoic acid are synthesized and have been assayed in vitro as potential antimycotic agents against various fungal strains. The parent salicylanilides and their esters are studied for their antifungal activity .

Ultra Trace Analysis of Fluorinated Aromatic Carboxylic Acids In analytical chemistry, 4-Iodo-2-(trifluoromethyl)benzoic acid serves as an internal standard during the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS method. This application highlights its role in enhancing the precision of chemical analysis .

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is a biochemical reagent and its specific biological targets may depend on the context of the research .

Mode of Action

As a biochemical reagent, it may interact with various biological targets depending on the specific experimental setup .

Biochemical Pathways

Similar compounds have been used in the synthesis of various derivatives and in the investigation of ligand binding with chaperones .

Pharmacokinetics

It is known that the compound has a molecular weight of 31602, which may influence its bioavailability .

Result of Action

As a biochemical reagent, its effects would likely depend on the specific experimental context .

Action Environment

The action, efficacy, and stability of 4-Iodo-2-(trifluoromethyl)benzoic acid can be influenced by various environmental factors. For instance, it is recommended to store the compound in a refrigerator to maintain its stability . Furthermore, it is advised to handle the compound in a well-ventilated area to avoid inhalation .

Propiedades

IUPAC Name |

4-iodo-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQLEPZNGCNYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589916 | |

| Record name | 4-Iodo-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

954815-11-3 | |

| Record name | 4-Iodo-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

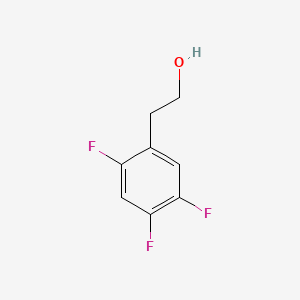

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B1318788.png)